N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

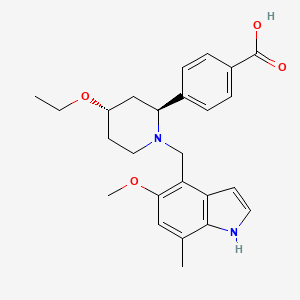

N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

The synthesis of N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 3,5-dimethyl-4H-1,2,4-triazol-4-amine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as glacial acetic acid. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated and purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbon-nitrogen double bond.

Substitution: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to form coordination complexes with metal ions makes it a candidate for developing metal-based drugs.

Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: The compound’s interactions with biological macromolecules, such as DNA and proteins, are of interest for understanding its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. For example, its interaction with DNA can lead to the inhibition of DNA replication and transcription, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) upon oxidation can also contribute to its biological activity by inducing oxidative stress in target cells .

Vergleich Mit ähnlichen Verbindungen

N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine can be compared with other Schiff bases and thiophene derivatives. Similar compounds include:

N-((5-Bromothiophen-2-yl)methylene)nicotinohydrazide: This compound also contains a bromothiophene moiety and a Schiff base structure, but with a different amine component.

(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline: This compound features a similar bromothiophene moiety but with a different aromatic amine.

(Z)-1-((5-Bromothiophen-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine: This compound has a similar Schiff base structure but with a different substituent on the nitrogen atom.

Biologische Aktivität

N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound involves a condensation reaction between 5-bromothiophene derivatives and triazole precursors. The general procedure includes:

- Reactants : 5-bromothiophene-2-carbaldehyde and diethylenetriamine.

- Conditions : Solvent-free conditions at room temperature.

- Yield : Approximately 85% yield of the product, characterized by spectral analysis (FTIR, NMR) confirming the formation of the triazole structure .

2.1 Antioxidant Activity

Recent studies have shown that derivatives of triazole compounds exhibit notable antioxidant properties. The DPPH and ABTS assays have been utilized to measure the antioxidant capacity of this compound. The compound demonstrated a significant IC50 value comparable to known antioxidants like ascorbic acid .

2.2 Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound exhibits broad-spectrum antimicrobial activity .

2.3 Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

3.1 Case Study: Antioxidant and Antimicrobial Properties

In a comparative study involving several triazole derivatives, this compound was found to possess superior antioxidant activity with an ABTS IC50 value of 0.397 µM. Additionally, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with cellular targets involved in oxidative stress and inflammation pathways. The binding affinity studies suggest that it can effectively modulate enzyme activities related to these pathways .

Eigenschaften

CAS-Nummer |

303092-69-5 |

|---|---|

Molekularformel |

C9H9BrN4S |

Molekulargewicht |

285.17 g/mol |

IUPAC-Name |

(E)-1-(5-bromothiophen-2-yl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |

InChI |

InChI=1S/C9H9BrN4S/c1-6-12-13-7(2)14(6)11-5-8-3-4-9(10)15-8/h3-5H,1-2H3/b11-5+ |

InChI-Schlüssel |

CMBYOQYGMNJEMO-VZUCSPMQSA-N |

Isomerische SMILES |

CC1=NN=C(N1/N=C/C2=CC=C(S2)Br)C |

Kanonische SMILES |

CC1=NN=C(N1N=CC2=CC=C(S2)Br)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.